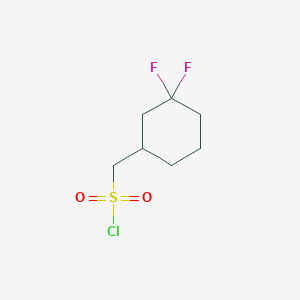(3,3-Difluorocyclohexyl)methanesulfonyl chloride
CAS No.: 1691933-77-3
Cat. No.: VC2900189
Molecular Formula: C7H11ClF2O2S
Molecular Weight: 232.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1691933-77-3 |
|---|---|
| Molecular Formula | C7H11ClF2O2S |
| Molecular Weight | 232.68 g/mol |
| IUPAC Name | (3,3-difluorocyclohexyl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 |
| Standard InChI Key | QSPHSERFSNKLAW-UHFFFAOYSA-N |
| SMILES | C1CC(CC(C1)(F)F)CS(=O)(=O)Cl |
| Canonical SMILES | C1CC(CC(C1)(F)F)CS(=O)(=O)Cl |
Introduction
(3,3-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. It is characterized by its molecular formula C₇H₁₁ClF₂O₂S and CAS number 1691933-77-3 . This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are important in medicinal chemistry due to their potential biological activities.
Chemical Reactivity
-
Reactivity: Sulfonyl chlorides are highly reactive towards nucleophiles, such as amines and alcohols, forming sulfonamides and sulfonates, respectively .
-
Safety: Causes severe skin burns and eye damage, and may cause respiratory irritation .
Synthesis
The synthesis of (3,3-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of (3,3-difluorocyclohexyl)methanesulfonic acid with chlorinating agents like thionyl chloride or phosgene, similar to the synthesis of methanesulfonyl chloride .
Applications
-
Pharmaceuticals: Sulfonamides derived from sulfonyl chlorides are used in the development of drugs targeting various diseases, including depression and cancer.
-
Organic Synthesis: Used as intermediates in the synthesis of complex organic molecules.
Biological Activities
-
Receptor Modulation: Compounds derived from (3,3-Difluorocyclohexyl)methanesulfonyl chloride may modulate biological receptors involved in neurochemical signaling pathways.
-
Therapeutic Interventions: Potential applications in treating conditions related to mood regulation and cellular growth control.
Chemical Stability
-
pH Stability: Generally stable under different pH conditions, making it suitable for various synthetic pathways without significant degradation.
Hazards
-
Toxicity: Highly corrosive and may cause severe skin burns and eye damage .
-
Respiratory Irritation: May cause respiratory irritation upon inhalation .
Handling Precautions
-
Protective Equipment: Use protective gloves, goggles, and a mask when handling.
-
Storage Conditions: Store in a cool, dry place away from moisture and incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume